molecular formula C31H50O B1259647 Cyclolaudenone

Cyclolaudenone

Cat. No. B1259647
M. Wt: 438.7 g/mol
InChI Key: HCUKNXBLSIDEJS-RUCUJZTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclolaudenone is a natural product found in Sabal yapa, Poa huecu, and Tillandsia fasciculata with data available.

Scientific Research Applications

  • Natural Product Chemistry : The study by Cantillo-Ciau, Brito-Loeza, and Quijano (2001) isolated cyclolaudenone from Tillandsia fasciculata, highlighting its significance in the field of natural product chemistry. This research contributes to the understanding of the chemical composition of Tillandsia fasciculata and the potential utility of its constituents (Cantillo-Ciau, Brito-Loeza, & Quijano, 2001).

  • Medicinal Chemistry and Pharmacology : Silva et al. (2014) investigated the antileishmanial activity of compounds isolated from Musa paradisiaca, including cyclolaudenone. Their study demonstrated the efficacy of these compounds against Leishmania infantum chagasi, indicating potential medicinal applications (Silva et al., 2014).

  • Organic Chemistry and Synthesis : Li and Danishefsky (2010) explored the use of cyclobutenone as a reactive dienophile in Diels-Alder cycloadditions, providing insights into the reactivity and potential applications of cyclolaudenone-related compounds in organic synthesis (Li & Danishefsky, 2010).

  • Biochemical Studies : Henriques et al. (2012) examined the interaction of cyclotides, including cyclolaudenone, with membranes containing phosphatidylethanolamine-phospholipids. This study contributes to the understanding of cyclotide bioactivity and their potential as a scaffold for targeting specific cell types (Henriques et al., 2012).

properties

Product Name

Cyclolaudenone

Molecular Formula

C31H50O

Molecular Weight

438.7 g/mol

IUPAC Name

(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C31H50O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h21-25H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,28+,29-,30+,31-/m0/s1

InChI Key

HCUKNXBLSIDEJS-RUCUJZTOSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C

Canonical SMILES

CC(CCC(C)C(=C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C

synonyms

cyclolaudenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclolaudenone
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Reactant of Route 4
Cyclolaudenone
Reactant of Route 5
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Reactant of Route 6
Cyclolaudenone

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